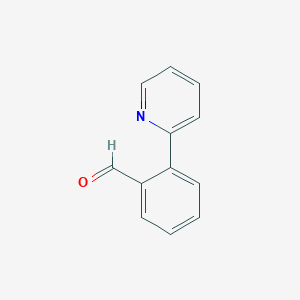

2-(Pyridin-2-yl)benzaldehyde

描述

2-(Pyridin-2-yl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde moiety directly linked to a pyridine ring at the 2-position. This compound is of significant interest in medicinal chemistry, materials science, and organic synthesis due to its dual functionality (aldehyde and pyridine groups), which enables diverse reactivity and applications. It serves as a precursor for pharmaceuticals like atazanavir intermediates and as a building block for donor-acceptor materials in optoelectronics .

属性

IUPAC Name |

2-pyridin-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPVWFBGUQUFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596042 | |

| Record name | 2-(Pyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863677-33-2 | |

| Record name | 2-(Pyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 2-(Pyridin-2-yl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with benzaldehyde in the presence of a base such as potassium carbonate. Another method involves the condensation of 2-aminopyridine with benzaldehyde under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium on carbon are commonly used to facilitate the reaction .

化学反应分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous | 2-(Pyridin-2-yl)benzoic acid | 60–75% | |

| CrO₃ | H₂SO₄, acetone | 2-(Pyridin-2-yl)benzoic acid | 50–65% |

The pyridine ring stabilizes the intermediate carboxylate anion, enhancing reaction efficiency .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol under mild conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 2-(Pyridin-2-yl)benzyl alcohol | 85–90% | |

| LiAlH₄ | THF, reflux | 2-(Pyridin-2-yl)benzyl alcohol | 70–80% |

Steric hindrance from the pyridine ring slightly reduces yields compared to simpler benzaldehydes .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes nitration and halogenation at the meta position relative to the nitrogen:

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 2-(5-Nitro-pyridin-2-yl)benzaldehyde | 45% | |

| Bromination | Br₂, FeBr₃ | CH₂Cl₂, 25°C | 2-(5-Bromo-pyridin-2-yl)benzaldehyde | 55% |

The electron-withdrawing pyridine ring deactivates the system, requiring harsh conditions .

Schiff Base Formation

Reacts with primary amines to form imines, widely used in coordination chemistry:

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Aminopyridine | MeOH, reflux | 2-(Pyridin-2-yl)-N-(pyridin-2-yl)benzylideneamine | 85% | |

| Aniline | EtOH, 80°C | 2-(Pyridin-2-yl)-N-phenylbenzylideneamine | 78% |

The reaction proceeds via nucleophilic attack by the amine, followed by dehydration .

Pyridone Formation

Reacts with 2-bromopyridinium salts under basic conditions to form N-alkenyl-2-pyridones:

| Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| DBU | Toluene | 80°C, 12 h | 65% | |

| K₂CO₃ | DMF | 100°C, 6 h | 45% |

The reaction proceeds via ylide formation, followed by nucleophilic addition and cyclization .

Cross-Coupling Reactions

Participates in Suzuki-Miyaura couplings to form biaryl derivatives:

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | PdCl₂(dppf) | 2-(4-Methoxyphenyl)pyridine | 95% | |

| Phenyl | Pd(OAc)₂ | 2-Phenylpyridine | 88% |

The pyridine ring directs coupling to the ortho position of the aldehyde .

Environmental and Catalytic Effects

-

Solvent polarity strongly influences reaction outcomes. Nonpolar solvents (e.g., n-octane) favor oxazole synthesis, while polar solvents (e.g., DMF) suppress it .

-

Temperature above 100°C is critical for cyclization steps in cascade reactions .

This compound’s reactivity is shaped by the interplay between its aldehyde’s electrophilicity and the pyridine ring’s electron-deficient nature. Recent advancements in Pd-catalyzed transformations and cascade reactions highlight its utility in synthesizing bioactive heterocycles .

科学研究应用

2-(Pyridin-2-yl)benzaldehyde has numerous applications in scientific research:

作用机制

The mechanism of action of 2-(Pyridin-2-yl)benzaldehyde and its derivatives often involves interaction with biological macromolecules. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

相似化合物的比较

Positional Isomers of Pyridine-Substituted Benzaldehydes

The position of the pyridine ring significantly influences electronic and steric properties. For example:

- 4-(Pyridin-2-yl)benzaldehyde : A positional isomer with the pyridine attached at the benzaldehyde's para position. This compound is a metabolite of atazanavir and exhibits distinct biological activity due to altered electron distribution .

- 3-(Pyridin-2-ylmethoxy)benzaldehyde : Features a methoxy linker between the pyridine and benzaldehyde, reducing conjugation and altering reactivity compared to direct linkage .

Table 1: Structural and Electronic Comparisons

Functionalized Derivatives

- trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (I): Incorporates a vinyl spacer, enhancing conjugation for photophysical applications. This compound crystallizes in the monoclinic system (space group P21/c) with distinct lattice parameters (a = 12.6674 Å, b = 7.2173 Å) .

- N'-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]pyridine-4-carbohydrazide (5k): A hydrazide derivative synthesized via condensation, showing antibacterial activity against Mycobacterium tuberculosis .

Reactivity Differences :

Electronic and Photophysical Properties

Positional isomerism in pyridine-acetonitrile derivatives (2-, 3-, 4-pyridyl) directly impacts charge transfer efficiency in donor-acceptor materials. For instance:

生物活性

2-(Pyridin-2-yl)benzaldehyde, also known as 2-pyridylbenzaldehyde, is an organic compound with a significant presence in various biological and pharmaceutical applications. This compound is characterized by a pyridine ring attached to a benzaldehyde moiety, which endows it with unique chemical properties and biological activities.

The molecular formula of this compound is with a molecular weight of approximately 169.19 g/mol. The structure features a planar arrangement due to the conjugation between the aromatic systems, enhancing its stability and reactivity. The compound is classified as an aromatic aldehyde and a heterocyclic compound, making it versatile in chemical reactions, especially as an electrophile due to the electron-withdrawing nature of the carbonyl group.

Synthesis Methods

Various synthesis methods for this compound include:

- Condensation Reactions : Involving pyridine derivatives and benzaldehydes.

- Electrophilic Aromatic Substitution : Utilizing pyridine as a nucleophile.

These methods allow for modifications based on available reagents and desired purity levels.

Antitumor Activity

Recent studies have highlighted the antitumor potential of copper(II) complexes with derivatives of this compound. These complexes have demonstrated significant in vitro antitumor activity against various cancer cell lines, indicating that modifications to the core structure can enhance biological efficacy.

Antiviral Activity

Research has explored the antiviral properties of compounds related to this compound. For instance, benzothiazolyl-pyridine hybrids derived from similar structures exhibited potent activity against H5N1 and SARS-CoV-2 viruses. Specific compounds showed inhibition rates of up to 93% against H5N1 at certain concentrations, demonstrating the potential for therapeutic applications against viral infections .

The biological activity of this compound can be attributed to its reactivity as an electrophile. In nucleophilic addition reactions, nucleophiles attack the electrophilic carbon atom of the carbonyl group, leading to intermediate formation that can undergo further transformations. This mechanism underlies many synthetic applications involving this compound.

Table: Summary of Biological Activities

| Activity Type | Compound/Derivatives | Target Organism/Virus | Inhibition Rate/IC50 |

|---|---|---|---|

| Antitumor | Copper(II) complexes | Various cancer cell lines | Significant in vitro activity |

| Antiviral | Benzothiazolyl-pyridine hybrids | H5N1 virus | 93% at 0.5 μmol/μL |

| SARS-CoV-2 | IC50 = 3.669 μM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。